1-(4-Chloro-2-fluorophenyl)butan-1-one
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Overview
Description
1-(4-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butanone, featuring a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)butan-1-one typically involves the reaction of 4-chloro-2-fluorobenzene with butanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with dopamine receptors, influencing neurotransmission pathways. This interaction can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and other neurological disorders .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar in structure but with different substituent positions, affecting its reactivity and applications.
4-Chloro-1-(2-fluorophenyl)butan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical behavior.
Biological Activity
1-(4-Chloro-2-fluorophenyl)butan-1-one is a synthetic organic compound known for its potential biological activities. The compound's structure, featuring a chloro and fluorine substituent on the phenyl ring, suggests that it may interact with various biological targets, making it of interest in pharmacological research.
The molecular formula for this compound is C10H9ClF, with a molecular weight of approximately 200.63 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H9ClF |
Molecular Weight | 200.63 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, fluoroaryl derivatives have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that introducing fluorine into the phenyl group significantly increased the minimum inhibitory concentration (MIC) against these bacteria, suggesting a similar potential for this compound .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within cells. The presence of electron-withdrawing groups like chlorine and fluorine may enhance the compound's lipophilicity and bioavailability, facilitating its entry into cells and subsequent interaction with target proteins.
Study on Antimicrobial Effects
A study examined the effects of various fluoroaryl compounds on S. aureus, noting that compounds similar to this compound exhibited significant antibacterial activity at low concentrations. The study utilized a disc diffusion method to measure inhibition zones, revealing that even at concentrations as low as 4 µM, some derivatives maintained viable bacterial populations, while others led to complete cell death .
Anticancer Research Insights
In a separate investigation focused on the anticancer potential of halogenated compounds, derivatives were tested against several cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity. Although direct studies on this compound are scarce, these findings highlight the importance of further exploration into its potential therapeutic applications .
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
YXYJMZWTNBUFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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